molecular formula C13H27N3O3 B2657197 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1206993-54-5

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2657197
CAS No.: 1206993-54-5
M. Wt: 273.377
InChI Key: YRPFQYUAQWCYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves the reaction of piperidine derivatives with methoxyethyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)piperidin-4-yl]methanol
  • N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}cycloheptanecarboxamide

Uniqueness

1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea stands out due to its dual methoxyethyl groups and urea linkage, which confer unique chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O3/c1-18-9-5-14-13(17)15-11-12-3-6-16(7-4-12)8-10-19-2/h12H,3-11H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPFQYUAQWCYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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